molecular formula C18H15F3N2O2S B2557050 1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1428362-47-3

1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2557050
CAS RN: 1428362-47-3
M. Wt: 380.39
InChI Key: AHYFEADJJHVZDF-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as FTU, is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. FTU is a urea derivative that exhibits potent biological activities, making it a promising candidate for the development of new drugs and therapies.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea, due to its complex structure involving furan and thiophene rings along with a trifluoromethyl group, finds its relevance in chemical synthesis and material science. For instance, Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives involving compounds similar to the target molecule. They demonstrated the potential of these compounds in forming various derivatives through dimerization reactions and coupling with different reagents, highlighting their versatility in synthetic chemistry Abdelrazek et al., 2010.

Antimicrobial Applications

Compounds containing furan and thiophene units have been evaluated for their antimicrobial properties. For example, Donlawson et al. (2020) synthesized a compound closely related to our target molecule and assessed its efficacy against various pathogens. Their findings indicated a broad spectrum of activity, suggesting potential applications in developing new antimicrobial agents Donlawson et al., 2020.

Material Science and Polymer Research

The structural motifs present in this compound are of significant interest in the field of material science, particularly in the development of polymers and organic electronics. Baldwin et al. (2008) reported on novel hybrid polymers incorporating thiophene and furan units, demonstrating their potential in electronic applications due to their electroactive properties Baldwin et al., 2008.

Catalysis and Organic Transformations

Furan and thiophene derivatives are also known to facilitate various catalytic and organic transformations. Pomel et al. (2006) described furan-2-ylmethylene thiazolidinediones as potent and selective inhibitors of phosphoinositide 3-kinase, showcasing the utility of such compounds in medicinal chemistry and catalysis Pomel et al., 2006.

Computational and Theoretical Chemistry

The compound's unique structure also makes it a subject of interest in computational and theoretical studies aimed at understanding its chemical behavior and interaction with biological targets. Alabi et al. (2020) conducted a study on similar urea and thiourea derivatives, employing quantum chemical calculations to investigate their antibacterial and antifungal activities, which could provide insights into the design of new drugs Alabi et al., 2020.

properties

IUPAC Name

1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c19-18(20,21)15-5-1-2-6-16(15)22-17(24)23(10-13-7-8-25-12-13)11-14-4-3-9-26-14/h1-9,12H,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYFEADJJHVZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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